molecular formula C6H10N4O2 B8571415 5-(1H-Tetrazol-1-yl)pentanoic acid CAS No. 92615-01-5

5-(1H-Tetrazol-1-yl)pentanoic acid

Cat. No. B8571415
M. Wt: 170.17 g/mol
InChI Key: UWAXMGIFAWPUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)CCCCn1cnnn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][CH2:7][CH2:8][n:9]1[n:10][n:11][n:12][cH:13]1)=[O:14].[CH3:15][OH:16]>>[O:3]=[C:4]([CH2:5][CH2:6][CH2:7][CH2:8][n:9]1[n:10][n:11][n:12][cH:13]1)[OH:14]

Inputs

Step One
Name
CCOC(=O)CCCCn1cnnn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CCCCn1cnnn1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CCCCn1cnnn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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